BenchChemオンラインストアへようこそ!

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline

Physicochemical profiling Medicinal chemistry Solubility optimization

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline is a secondary aromatic amine featuring a 5-fluoro-2-nitroaniline core N-alkylated with a 3,4-dimethoxybenzyl group. With a molecular formula of C₁₅H₁₅FN₂O₄, a molecular weight of 306.29 Da, a calculated LogP of 3.8, a topological polar surface area of 76.3 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, it occupies a distinct physicochemical space relative to its closest structural analogs.

Molecular Formula C15H15FN2O4
Molecular Weight 306.29 g/mol
Cat. No. B8230529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline
Molecular FormulaC15H15FN2O4
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2=C(C=CC(=C2)F)[N+](=O)[O-])OC
InChIInChI=1S/C15H15FN2O4/c1-21-14-6-3-10(7-15(14)22-2)9-17-12-8-11(16)4-5-13(12)18(19)20/h3-8,17H,9H2,1-2H3
InChIKeyOSIPVUXXSYFELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline (CAS 1026026-68-5): Structural Identity and Core Physicochemical Properties for Procurement Qualification


N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline is a secondary aromatic amine featuring a 5-fluoro-2-nitroaniline core N-alkylated with a 3,4-dimethoxybenzyl group . With a molecular formula of C₁₅H₁₅FN₂O₄, a molecular weight of 306.29 Da, a calculated LogP of 3.8, a topological polar surface area of 76.3 Ų, one hydrogen bond donor, and six hydrogen bond acceptors, it occupies a distinct physicochemical space relative to its closest structural analogs [1]. The compound serves as a synthetic intermediate in the preparation of imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas that exhibit high affinity for the GABAA/benzodiazepine receptor complex [2]. It is commercially available from multiple suppliers for research use only and is not intended for diagnostic or therapeutic applications.

Why N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline Cannot Be Replaced by Common In-Class Analogs Without Risk of Divergent Outcomes


This compound integrates three functional elements—a bioreductively activatable 2-nitro group, an electron-withdrawing 5-fluoro substituent, and a lipophilic 3,4-dimethoxybenzyl N-protecting group—each contributing to a specific reactivity and property profile that is absent in any single close analog [1]. Substituting N-benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) removes the two methoxy groups, reducing topological PSA from 76.3 Ų to 57.85 Ų and altering solubility and chromatographic behavior . Substituting N-(3,4-dimethoxybenzyl)-2-nitroaniline (CAS 5729-19-1) eliminates the 5-fluoro substituent, removing the capacity for subsequent fluorine-specific derivatization chemistry and altering electronic characteristics relevant to benzimidazole formation . The compound's documented role as an intermediate in a published GABAA/benzodiazepine ligand synthesis program further underscores that its specific substitution pattern was selected to enable a particular synthetic pathway leading to biologically active products with nanomolar receptor affinity; generic substitution would necessitate re-optimization of entire synthetic sequences [2].

Quantitative Differentiation Evidence for N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline Versus Closest Structural Analogs


Topological Polar Surface Area (TPSA) Differentiation: 3,4-Dimethoxybenzyl vs. Unsubstituted Benzyl Substituent

The target compound's 3,4-dimethoxybenzyl N-substituent confers a TPSA of 76.3 Ų, a 31.9% increase over the 57.85 Ų measured for the unsubstituted benzyl analog N-benzyl-5-fluoro-2-nitroaniline (CAS 131885-34-2) [1]. This TPSA elevation translates to altered membrane permeability and solubility characteristics relevant to both synthetic handling and any biological testing context. The additional two methoxy oxygen atoms contribute to an increase from four to six hydrogen bond acceptors while maintaining a single hydrogen bond donor, shifting the HBA/HBD ratio from 4:1 to 6:1 [1].

Physicochemical profiling Medicinal chemistry Solubility optimization

Fluorine Substitution Effect: 5-Fluoro vs. Non-Fluorinated 3,4-Dimethoxybenzyl-2-nitroaniline Core

The 5-fluoro substituent distinguishes the target compound from its des-fluoro analog N-(3,4-dimethoxybenzyl)-2-nitroaniline (CAS 5729-19-1, MW 288.30, PSA 76.31, LogP 3.82) . The presence of fluorine increases the molecular weight by 18 Da (from 288.30 to 306.29) while preserving the TPSA (76.31 vs. 76.3 Ų), indicating that the fluorine atom adds lipophilic bulk without polarity penalty—a combination of properties frequently exploited to enhance metabolic stability and target binding in medicinal chemistry programs [1]. The 5-fluoro-2-nitroaniline core is specifically cited as a reactant in the synthesis of fluorine-containing benzimidazoles with anti-lipase activity, a synthetic application not accessible to the non-fluorinated analog .

Fluorine chemistry Metabolic stability Electronic modulation

Documented Intermediate Role in Published GABAA/Benzodiazepine Ligand SAR Program

The target compound is cited as a reactant in the synthesis pathway of imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas reported by Jacobsen et al. (1996, J Med Chem) [1]. These final products demonstrated high affinity for the GABAA/benzodiazepine receptor complex, with several derivatives exhibiting roughly 4-fold greater intrinsic activity than diazepam as indicated by Cl⁻ current measurement [1]. The compound's downstream reduced product, 2-N-[(3,4-dimethoxyphenyl)methyl]-4-fluorobenzene-1,2-diamine (CAS 1026954-54-0), confirms its functional role as a protected 1,2-diaminobenzene precursor in this validated CNS-targeted synthetic route [2]. No close analog lacking either the 5-fluoro or 3,4-dimethoxybenzyl features is documented in this specific published program, indicating that the compound was purposefully selected for this synthetic sequence.

GABAA receptor Benzodiazepine ligands CNS drug discovery

3,4-Dimethoxybenzyl Group as Documented Solubility and Stability Enhancer: Class-Level Evidence

The 3,4-dimethoxybenzyl (DMB) group has been independently characterized as a solubilizing protective group by Wiesner et al. (2022, Nano Research) [1]. In that study, DMB-protected aromatic thiols demonstrated markedly improved solubility and oxidative stability compared to their unprotected counterparts, enabling successful self-assembled monolayer (SAM) formation that was otherwise hampered by precursor insolubility [1]. While conducted on a thiol system rather than an aniline, this study establishes a class-level precedent: the 3,4-dimethoxybenzyl group confers solubility and stability advantages that the unsubstituted benzyl analog (present in N-benzyl-5-fluoro-2-nitroaniline, CAS 131885-34-2) cannot provide. The DMB group was also shown to be stable under Pd-catalyzed C–C bond formation conditions and cleavable under mild acidic conditions (60 °C, trifluoroacetic acid), offering orthogonal deprotection options [1].

Protecting group chemistry Solubility enhancement Self-assembled monolayers

Nitro Group Bioreductive Potential and Nitroaniline Pharmacophore Class Evidence

The 2-nitroaniline moiety in the target compound belongs to a pharmacophore class that has been systematically explored as hypoxia-selective cytotoxins, reductively-activated prodrugs, and anticancer agents, as documented in patent literature [1]. The nitro group positioned ortho to the aniline nitrogen can undergo enzymatic bioreduction (e.g., by nitroreductases) to form reactive intermediates capable of interacting with cellular components . The presence of the 5-fluoro substituent adjacent to the nitro group electronically modulates the reduction potential of the nitro group, differentiating the target compound's bioreductive profile from that of the non-fluorinated analog N-(3,4-dimethoxybenzyl)-2-nitroaniline. The N-(3,4-dimethoxybenzyl) substitution further modulates the electron density at the aniline nitrogen, potentially influencing the rate and selectivity of nitro group reduction compared to the parent 5-fluoro-2-nitroaniline.

Bioreductive activation Hypoxia-selective cytotoxins Nitroreductase substrates

Evidence-Backed Research and Procurement Application Scenarios for N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline


GABAA/Benzodiazepine Receptor Modulator Medicinal Chemistry Programs

The compound's documented role as a reactant in the Jacobsen et al. (1996) synthesis of imidazo[1,5-a]quinoxalin-4-ones and ureas with high GABAA/BZ receptor affinity makes it a literature-precedented intermediate for CNS drug discovery programs targeting this receptor class [1]. The downstream product—2-N-[(3,4-dimethoxyphenyl)methyl]-4-fluorobenzene-1,2-diamine (CAS 1026954-54-0)—is the direct precursor for constructing the imidazoquinoxaline scaffold that yielded compounds with up to 4-fold greater intrinsic activity than diazepam [1][2]. Researchers pursuing novel anxiolytic or anticonvulsant agents with reduced physical dependence liability can leverage this validated synthetic entry point rather than de novo route design.

Fluorine-Containing Benzimidazole Synthesis for Lipase Inhibition or Related Therapeutic Targets

The 5-fluoro-2-nitroaniline core of the target compound is specifically recognized as a building block for fluorine-containing benzimidazoles with anti-lipase activity . Following reduction of the nitro group to the corresponding 1,2-diaminobenzene (the downstream product CAS 1026954-54-0), the resulting ortho-diamine can undergo cyclization with suitable carbonyl donors to generate benzimidazole derivatives. The N-(3,4-dimethoxybenzyl) group can serve as either a protecting group during synthesis or remain as a lipophilic substituent on the final benzimidazole scaffold to modulate target binding affinity. Procurement of the compound in its protected nitro form, rather than the free diamine, provides greater synthetic flexibility for divergent library synthesis.

Hypoxia-Selective Prodrug and Bioreductive Agent Research

The 2-nitroaniline pharmacophore, electronically modulated by the 5-fluoro substituent, positions this compound as a potential precursor for hypoxia-selective cytotoxins or nitroreductase-dependent prodrugs, consistent with the broader class of nitroaniline-based antitumor agents described in patent literature [3]. The N-(3,4-dimethoxybenzyl) group provides both protection of the aniline nitrogen during synthetic elaboration and a handle for modulating lipophilicity and cellular uptake. The compound's LogP of 3.8 and TPSA of 76.3 Ų place it in a physicochemical range consistent with passive cellular permeability, an important consideration for intracellular bioreductive activation [4].

Structure-Activity Relationship (SAR) Studies Requiring Orthogonal Protecting Group Strategy

The 3,4-dimethoxybenzyl group, independently characterized as a solubility-enhancing protective group cleavable under mild acidic conditions (60 °C, TFA) while stable under Pd-catalyzed cross-coupling conditions [5], provides a specific advantage over the simpler benzyl protecting group present in N-benzyl-5-fluoro-2-nitroaniline. This orthogonality enables multi-step synthetic sequences where the DMB group is selectively removed in the presence of other acid-sensitive or hydrogenolysis-labile protecting groups. The TPSA increase of 18.45 Ų (+31.9%) over the unsubstituted benzyl analog also translates to improved solubility in polar organic solvents, facilitating homogeneous reaction conditions during intermediate-scale synthesis .

Quote Request

Request a Quote for N-(3,4-Dimethoxybenzyl)-5-fluoro-2-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.